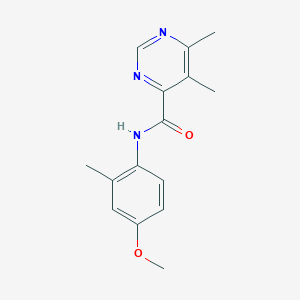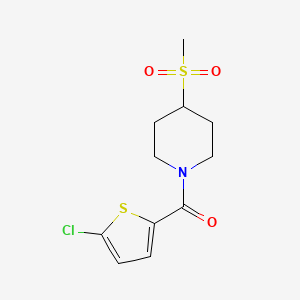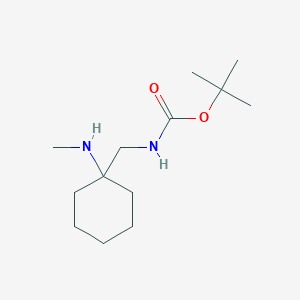![molecular formula C17H15N5O B2386331 4-(2-フリルメチルアミノ)-1-(2-メチルフェニル)ピラゾロ[4,5-e]ピリミジン CAS No. 1171862-52-4](/img/structure/B2386331.png)
4-(2-フリルメチルアミノ)-1-(2-メチルフェニル)ピラゾロ[4,5-e]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a complex structure that includes a furylmethyl group, a methylphenyl group, and a pyrazolo[4,5-e]pyrimidin-4-ylamine core.
科学的研究の応用
(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
作用機序
Target of Action
The primary target of (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death , affecting the growth of cancer cells .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM . These results indicate that the compound can effectively inhibit the growth of these cancer cell lines .
生化学分析
Biochemical Properties
The compound (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has been found to interact with enzymes such as CDK2 . These interactions are crucial in biochemical reactions, particularly in the context of cancer treatment .
Cellular Effects
In cellular processes, (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has shown significant effects. It has been observed to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 .
Molecular Mechanism
The molecular mechanism of action of (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves binding interactions with biomolecules and changes in gene expression . It has been found to inhibit CDK2/cyclin A2, which is a key component in cell proliferation .
Temporal Effects in Laboratory Settings
The effects of (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine over time in laboratory settings are yet to be fully explored. It has been observed to have significant inhibitory activity against CDK2/cyclin A2 .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This may include the use of automated reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazolo[4,5-e]pyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furylmethyl and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylcarboxylic acid, while reduction of the pyrazolo[4,5-e]pyrimidine core may produce various hydrogenated derivatives.
類似化合物との比較
Similar Compounds
- (2-Furylmethyl)[1-(2-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
- (2-Furylmethyl)[1-(2-fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
- (2-Furylmethyl)[1-(2-bromophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Uniqueness
What sets (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the methyl group on the phenyl ring can influence its interaction with molecular targets and its overall stability.
This detailed article provides a comprehensive overview of (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-5-2-3-7-15(12)22-17-14(10-21-22)16(19-11-20-17)18-9-13-6-4-8-23-13/h2-8,10-11H,9H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGRPRBRJWMBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine](/img/structure/B2386250.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)



![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)

![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)



![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)
